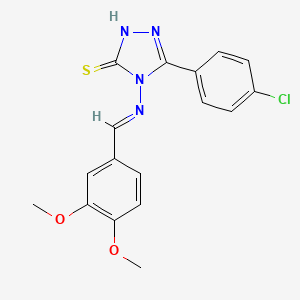![molecular formula C16H13ClN4OS B11995917 5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995917.png)
5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide, also known by its chemical formula C15H12ClN5O2S, is a heterocyclic compound. Let’s break down its structure:
- The core of the molecule consists of a 1,2,4-triazole ring, which contains three nitrogen atoms and one sulfur atom.
- The 4-chlorophenyl group is attached to one of the triazole nitrogen atoms.
- The (E)-(4-methoxyphenyl)methylidene group is connected to another nitrogen atom.
- The hydrosulfide moiety (HS-) is linked to the sulfur atom.
Métodos De Preparación
Synthetic Routes:
Hantzsch Reaction:
Hydrogen Sulfide Addition:
Industrial Production:
Unfortunately, specific industrial-scale production methods for this compound are not widely documented. research laboratories can synthesize it using the methods mentioned above.
Análisis De Reacciones Químicas
5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide participates in various reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imine group (methylidene) can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Metal Complex Formation: The sulfur atom can coordinate with transition metals.
Common reagents include thionyl chloride, hydrogen peroxide, and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antifungal, or antitumor agent.
Biochemistry: It may interact with enzymes or receptors due to its unique structure.
Materials Science: Its sulfur-containing group makes it interesting for materials with specific properties.
Mecanismo De Acción
The exact mechanism remains an active area of investigation. its hydrosulfide group suggests possible redox activity, influencing cellular processes.
Comparación Con Compuestos Similares
While there are related triazoles, the combination of chlorophenyl, methoxyphenyl, and hydrosulfide groups in this compound sets it apart. Similar compounds include other 1,2,4-triazoles with different substituents.
: PubChem Compound Summary for 5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide. Link : Kaur, M., & Singh, S. (2017). Triazoles: A valuable insight into the recent advances and biological activities. European Journal of Medicinal Chemistry, 142, 527–561. [DOI: 10.1016/j.ejmech.2017.10.051](https://doi.org/10.1016/j.ejmech.2017
Propiedades
Fórmula molecular |
C16H13ClN4OS |
|---|---|
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4OS/c1-22-14-8-2-11(3-9-14)10-18-21-15(19-20-16(21)23)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,20,23)/b18-10+ |
Clave InChI |
YYMRKUPBZVGCSY-VCHYOVAHSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-2-(2-furyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995834.png)
![Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11995842.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995858.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995875.png)



![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995910.png)


![N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11995934.png)
![[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11995942.png)
